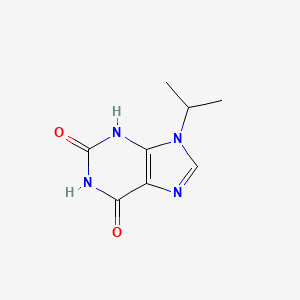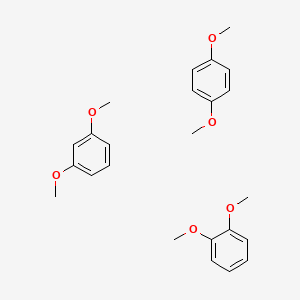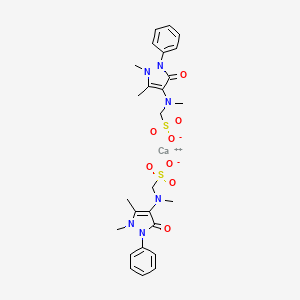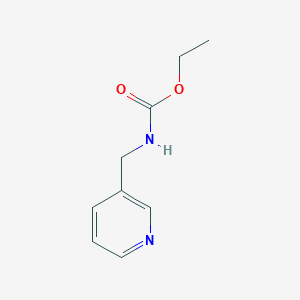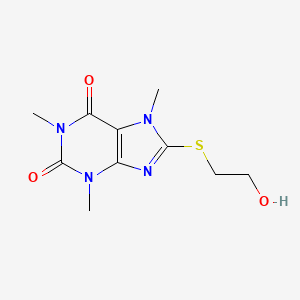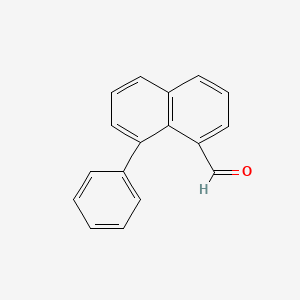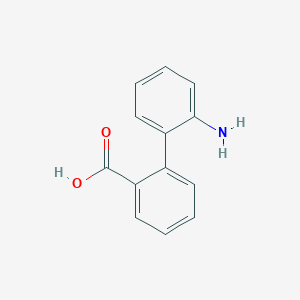![molecular formula C16H22Cl2N2O B15345344 N-(3,4-dichlorophenyl)-N-[2-(dimethylamino)cyclopentyl]propanamide](/img/structure/B15345344.png)
N-(3,4-dichlorophenyl)-N-[2-(dimethylamino)cyclopentyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dichlorophenyl)-N-[2-(dimethylamino)cyclopentyl]propanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a dichlorophenyl group, a dimethylamino group, and a cyclopentyl ring attached to a propanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-N-[2-(dimethylamino)cyclopentyl]propanamide typically involves the following steps:
Formation of the dichlorophenyl intermediate: The starting material, 3,4-dichlorophenylamine, is reacted with a suitable acylating agent to form the corresponding amide intermediate.
Cyclopentylation: The amide intermediate is then subjected to a cyclopentylation reaction using a cyclopentyl halide in the presence of a base to form the cyclopentyl-substituted amide.
Dimethylamination: Finally, the cyclopentyl-substituted amide is reacted with dimethylamine under appropriate conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(3,4-dichlorophenyl)-N-[2-(dimethylamino)cyclopentyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or amines.
Aplicaciones Científicas De Investigación
N-(3,4-dichlorophenyl)-N-[2-(dimethylamino)cyclopentyl]propanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(3,4-dichlorophenyl)-N-[2-(dimethylamino)cyclopentyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved depend on the specific context and application of the compound.
Comparación Con Compuestos Similares
N-(3,4-dichlorophenyl)-N-[2-(dimethylamino)cyclopentyl]propanamide can be compared with other similar compounds, such as:
N-(3,4-dichlorophenyl)-N-[2-(dimethylamino)cyclohexyl]propanamide: Similar structure but with a cyclohexyl ring instead of a cyclopentyl ring.
N-(3,4-dichlorophenyl)-N-[2-(dimethylamino)cyclopropyl]propanamide: Similar structure but with a cyclopropyl ring instead of a cyclopentyl ring.
The uniqueness of this compound lies in its specific ring structure and the presence of both dichlorophenyl and dimethylamino groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C16H22Cl2N2O |
|---|---|
Peso molecular |
329.3 g/mol |
Nombre IUPAC |
N-(3,4-dichlorophenyl)-N-[2-(dimethylamino)cyclopentyl]propanamide |
InChI |
InChI=1S/C16H22Cl2N2O/c1-4-16(21)20(11-8-9-12(17)13(18)10-11)15-7-5-6-14(15)19(2)3/h8-10,14-15H,4-7H2,1-3H3 |
Clave InChI |
YCRFSKUCDBJWLX-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)N(C1CCCC1N(C)C)C2=CC(=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



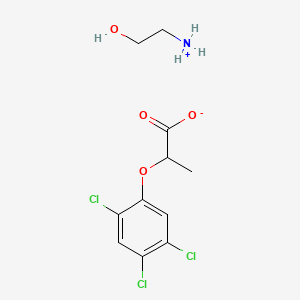
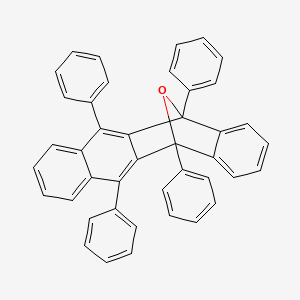
![1,2,3-Trifluoro-4-[(2-methylpropan-2-yl)oxy]benzene](/img/structure/B15345290.png)
